2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound featuring multiple functional groups, including difluoroethoxy, dimethoxy, triazolopyrimidine, and trifluoromethyl benzenesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The difluoroethoxy and dimethoxy groups are introduced via nucleophilic substitution reactions, while the trifluoromethyl group is often added through radical trifluoromethylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations would include reaction yield, purity, and cost-effectiveness of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can modify the difluoroethoxy or dimethoxy groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(methyl)benzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(chloromethyl)benzenesulfonamide: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide imparts unique properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C16H14F5N5O5S |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H14F5N5O5S/c1-29-10-6-22-15(30-2)26-13(10)23-14(24-26)25-32(27,28)11-4-3-8(16(19,20)21)5-9(11)31-7-12(17)18/h3-6,12H,7H2,1-2H3,(H,24,25) |
InChI Key |
VBGAFLMUENEOTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=C(C=C3)C(F)(F)F)OCC(F)F)OC |
Origin of Product |
United States |
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